

# Application Notes and Protocols for **FT113** in In Vivo Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **FT113**

Cat. No.: **B607559**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **FT113**, a potent fatty acid synthase (FASN) inhibitor, in preclinical in vivo mouse models. The following protocols and data are intended to facilitate the design and execution of studies evaluating the efficacy and mechanism of action of **FT113** in various cancer models.

## Introduction

**FT113** is a small molecule inhibitor of fatty acid synthase (FASN), an enzyme responsible for the de novo synthesis of fatty acids. FASN is overexpressed in many human cancers and is associated with tumor growth, survival, and resistance to therapy.<sup>[1][2]</sup> By inhibiting FASN, **FT113** disrupts these processes, making it a promising candidate for cancer treatment. Preclinical studies have demonstrated the anti-tumor activity of **FT113** in various cancer cell lines and in vivo models.<sup>[3]</sup>

## Mechanism of Action

**FT113** specifically targets and inhibits the enzymatic activity of FASN. This leads to a depletion of cellular fatty acids, which are essential for the synthesis of cell membranes, signaling molecules, and energy storage. The inhibition of FASN in cancer cells results in the interruption of critical cellular processes, ultimately leading to cell cycle arrest and apoptosis.

# Signaling Pathway



[Click to download full resolution via product page](#)

Caption: FASN Signaling Pathway and Inhibition by **FT113**.

## Quantitative Data Summary

The following tables summarize the *in vitro* and *in vivo* activity of **FT113**.

Table 1: In Vitro Activity of **FT113**

| Parameter        | Cell Line / Target                    | Value  | Reference |
|------------------|---------------------------------------|--------|-----------|
| IC <sub>50</sub> | Fatty Acid Synthase (FASN)            | 213 nM | [3]       |
| IC <sub>50</sub> | PC3 (Human Prostate Cancer)           | 47 nM  | [3]       |
| IC <sub>50</sub> | MV4-11 (Human Acute Myeloid Leukemia) | 26 nM  | [3]       |
| IC <sub>50</sub> | BT474 (Human Breast Cancer)           | 90 nM  | [3]       |
| EC <sub>50</sub> | SARS-CoV-2 Reporter Virus             | 17 nM  | [3]       |

Table 2: In Vivo Efficacy of **FT113** in MV4-11 Xenograft Model

| Dosage (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition | Reference |
|----------------|-----------------|--------------------|-------------------------|-----------|
| 25             | Twice Daily     | 16 Days            | 32%                     | [4]       |
| 50             | Twice Daily     | 16 Days            | 50%                     | [4]       |

## Experimental Protocols

### Protocol 1: Preparation of **FT113** for In Vivo Administration

This protocol describes the preparation of **FT113** for administration to mice, based on common practices for similar FASN inhibitors.

#### Materials:

- **FT113** powder

- Dimethyl sulfoxide (DMSO)
- Sterile phosphate-buffered saline (PBS) or saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
  - Aseptically weigh the required amount of **FT113** powder.
  - Dissolve **FT113** in 100% DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of **FT113** in 1 mL of DMSO.
  - Vortex thoroughly until the compound is completely dissolved.
- Working Solution Preparation:
  - On the day of administration, dilute the stock solution with a sterile vehicle to the final desired concentration. A common vehicle for FASN inhibitors is 10% DMSO in PBS or saline.[3]
  - For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of sterile PBS.
  - Vortex the working solution to ensure it is homogenous.
- Administration:
  - The final injection volume for a mouse is typically 100-200  $\mu$ L. Calculate the volume to inject based on the mouse's body weight and the desired dose.

- For a 25 mg/kg dose in a 20g mouse, you would need 0.5 mg of **FT113**. If your working solution is 1 mg/mL, you would inject 500  $\mu$ L. Adjust the concentration of the working solution to achieve the desired dose in a reasonable injection volume.

## Protocol 2: MV4-11 Xenograft Mouse Model and **FT113** Treatment

This protocol outlines the establishment of a human acute myeloid leukemia (AML) xenograft model using MV4-11 cells and subsequent treatment with **FT113**.

### Materials:

- MV4-11 human AML cell line
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Matrigel (optional)
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
- FT113** working solution (prepared as in Protocol 1)
- Vehicle control (e.g., 10% DMSO in PBS)
- Calipers for tumor measurement
- Sterile syringes and needles

### Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **FT113** efficacy testing in a mouse xenograft model.

### Procedure:

- Cell Culture:
  - Culture MV4-11 cells in appropriate media until they reach the desired number for injection.
- Cell Preparation and Injection:
  - Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of approximately  $5-10 \times 10^6$  cells per 100  $\mu\text{L}$ .
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor the mice regularly for tumor formation.
  - Once tumors reach a palpable size (e.g., 100-200  $\text{mm}^3$ ), randomize the mice into treatment and control groups.
- **FT113** Administration:
  - Administer **FT113** at the desired doses (e.g., 25 and 50 mg/kg) to the treatment groups.
  - The route of administration is likely to be intraperitoneal (IP) or oral gavage, as these are common for FASN inhibitors.<sup>[3][5]</sup> Administer the vehicle solution to the control group.
  - Follow the dosing schedule of twice daily for 16 days.<sup>[4]</sup>
- Monitoring and Endpoint:
  - Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor the body weight and overall health of the mice throughout the study.
  - At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

## Safety and Handling

**FT113** is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific needs and in-house expertise.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FASN Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. Inhibition of fatty acid synthase protects obese mice from acute lung injury via ameliorating lung endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FT113 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607559#how-to-use-ft113-in-in-vivo-mouse-models>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)